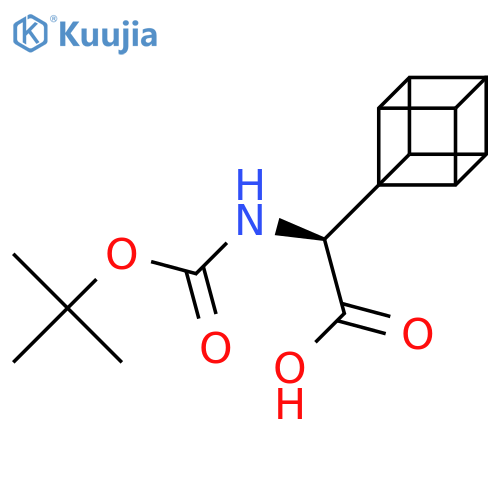Cas no 2231664-95-0 ((2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid)

2231664-95-0 structure
商品名:(2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid
(2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- EN300-27693835
- (S)-2-((tert-Butoxycarbonyl)amino)-2-(cuban-1-yl)acetic acid
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid
- 2231664-95-0
- (2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid
-
- インチ: 1S/C15H19NO4/c1-14(2,3)20-13(19)16-11(12(17)18)15-8-5-4-6(8)10(15)7(4)9(5)15/h4-11H,1-3H3,(H,16,19)(H,17,18)/t4?,5?,6?,7?,8?,9?,10?,11-,15?/m1/s1
- InChIKey: HRTDBFFFLMHCJS-NGQMBORNSA-N
- ほほえんだ: OC([C@H](C12C3C4C5C3C1C5C24)NC(=O)OC(C)(C)C)=O
計算された属性
- せいみつぶんしりょう: 277.13140809g/mol
- どういたいしつりょう: 277.13140809g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 506
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 密度みつど: 1.491±0.06 g/cm3(Predicted)
- ふってん: 443.5±28.0 °C(Predicted)
- 酸性度係数(pKa): 3.92±0.10(Predicted)
(2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27693835-1.0g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid |
2231664-95-0 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0426-250.0mg |
(2S)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |
2231664-95-0 | 95% | 250.0mg |
¥15365.0000 | 2024-08-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0426-100.0mg |
(2S)-2-(tert-butoxycarbonylamino)-2-cuban-1-yl-acetic acid |
2231664-95-0 | 95% | 100.0mg |
¥9603.0000 | 2024-08-03 | |
| Enamine | EN300-27693835-1g |
(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(cuban-1-yl)acetic acid |
2231664-95-0 | 1g |
$0.0 | 2023-09-10 |
(2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid 関連文献
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572
2231664-95-0 ((2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid) 関連製品
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)
- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)
- 61389-26-2(Lignoceric Acid-d4)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 855474-56-5(butyl(hexan-2-yl)amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:2231664-95-0)(2S)-2-{(tert-butoxy)carbonylamino}-2-(cuban-1-yl)acetic acid

清らかである:99%
はかる:250mg
価格 ($):2502